molecular formula C21H20N4O3 B2489320 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)-N-phenylhydrazinecarboxamide CAS No. 1105206-70-9

2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)-N-phenylhydrazinecarboxamide

Cat. No. B2489320
CAS RN: 1105206-70-9
M. Wt: 376.416
InChI Key: BWNYUCJOFDYKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound belongs to a class of heterocyclic systems with significant chemical and pharmaceutical applications. These compounds often exhibit a range of biological activities and are of interest for synthetic chemists due to their diverse applications.

Synthesis Analysis

  • The synthesis of related compounds often involves reactions with hydrazine and phenylhydrazine. These compounds typically undergo a 1:2 addition to form intermediate structures that further cyclize to yield the final product (Ghosh, SinhaRoy, & Mukhopadhyay, 1979).

Molecular Structure Analysis

  • The molecular geometry and vibrational frequencies of related compounds can be analyzed using techniques like single-crystal X-ray diffraction and density functional theory (DFT) methods (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Chemical Reactions and Properties

  • Related compounds often behave as bidentate ligands and form complexes with metals, exhibiting varied reactivity based on their structural configuration (Khan et al., 2018).

Scientific Research Applications

Organic Synthesis and Structural Analysis

The study by Bacsa et al. (2013) explores the solid-state tautomeric structure of a related compound, highlighting its conformation and electron distribution through single-crystal X-ray crystallography and NMR spectroscopy. This research provides insights into the molecule's enol form and intramolecular hydrogen bonding, critical for understanding the chemical behavior and potential applications in organic synthesis and drug design Bacsa, M. O. Okello, P. Singh, & V. Nair, 2013.

Material Science Applications

Yang and Lin (1995) investigate the synthesis of aromatic polyamides and polyimides using a related monomer, showcasing the materials' thermal stability and solubility properties. This research is pivotal for developing new materials with potential applications in electronics, coatings, and aerospace industries Chin-Ping Yang & Jiun-Hung Lin, 1995.

Pharmacological Potential

The research by Al-amiery et al. (2013) on a novel hydrazinecarbothioamide derivative as a corrosion inhibitor highlights the potential pharmacological applications of related compounds. Their study shows how the synthesized compound can inhibit mild steel corrosion in acidic solutions, suggesting a protective mechanism that could be analogous to bioactive compounds preventing cellular damage A. Al-amiery, A. Kadhum, A. Mohamad, & Sutiana Junaedi, 2013.

Antimicrobial Activity

Abubshait et al. (2011) discuss the synthesis of 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives and their potential antimicrobial activity. This highlights another aspect of research where related compounds are evaluated for their biological activities, which is crucial for the development of new antimicrobial agents S. Abubshait, R. R. Kassab, Aisha H. Al-Shehri, & H. A. Abubshait, 2011.

properties

IUPAC Name

1-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-15-7-9-16(10-8-15)13-25-14-17(11-12-19(25)26)20(27)23-24-21(28)22-18-5-3-2-4-6-18/h2-12,14H,13H2,1H3,(H,23,27)(H2,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNYUCJOFDYKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.